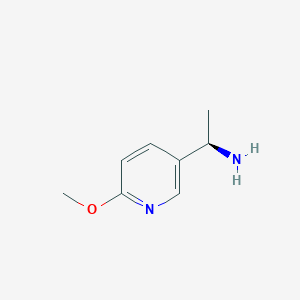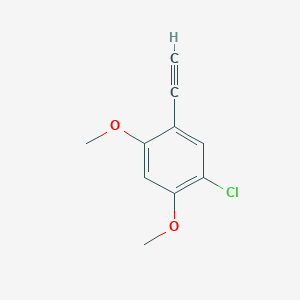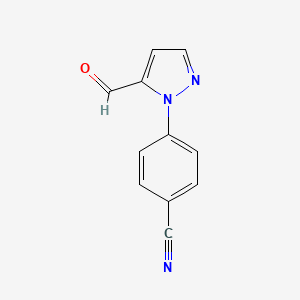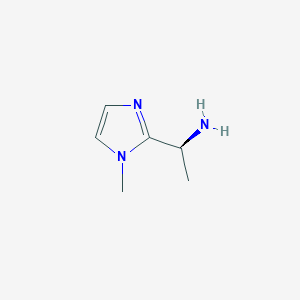
(S)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is a chiral compound with a unique structure that includes an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine typically involves the use of starting materials that include imidazole derivatives. One common method involves the alkylation of imidazole with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases such as potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylimidazole
- 2-Methylimidazole
- 4-Methylimidazole
Comparison
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is unique due to its chiral nature and specific substitution pattern on the imidazole ring. This distinguishes it from other methylimidazole derivatives, which may lack chirality or have different substitution patterns, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
1268492-91-6 |
|---|---|
Molekularformel |
C6H11N3 |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(1S)-1-(1-methylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
ADIMIJGUVBPQPB-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=CN1C)N |
Kanonische SMILES |
CC(C1=NC=CN1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
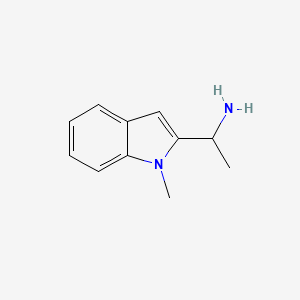


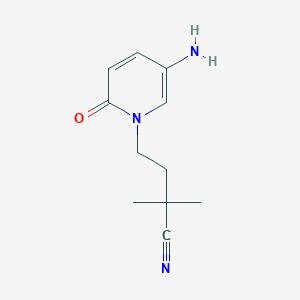

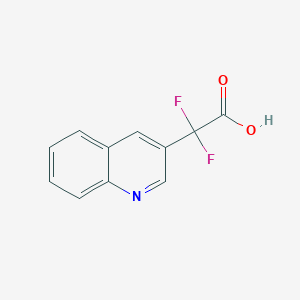
![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)

